molecular formula C14H13ClO B6380759 2-Chloro-4-(2,5-dimethylphenyl)phenol CAS No. 1261941-99-4

2-Chloro-4-(2,5-dimethylphenyl)phenol

Cat. No.: B6380759
CAS No.: 1261941-99-4
M. Wt: 232.70 g/mol
InChI Key: FEQUCZSZCBTWJO-UHFFFAOYSA-N
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Description

2-Chloro-4-(2,5-dimethylphenyl)phenol is a substituted phenolic compound featuring a chloro group at the ortho position (C2) of the phenol ring and a 2,5-dimethylphenyl moiety at the para position (C4). The addition of two methyl groups to the para-substituted phenyl ring in this compound increases its molecular weight to approximately 232.7 g/mol (C₁₄H₁₃ClO) and likely enhances lipophilicity (predicted logP ~4.2 vs. ~3.5 for 2-Chloro-4-phenylphenol). Such modifications may influence its solubility, bioavailability, and interaction with biological targets, though empirical studies are needed to confirm these effects.

Properties

IUPAC Name

2-chloro-4-(2,5-dimethylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO/c1-9-3-4-10(2)12(7-9)11-5-6-14(16)13(15)8-11/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQUCZSZCBTWJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685862
Record name 3-Chloro-2',5'-dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261941-99-4
Record name 3-Chloro-2',5'-dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(2,5-dimethylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction conditions typically include a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or water .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow reactors . The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(2,5-dimethylphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloro-4-(2,5-dimethylphenyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2,5-dimethylphenyl)phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the chlorine atom and the 2,5-dimethylphenyl group contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes. These interactions can disrupt cellular processes, leading to antimicrobial or antifungal effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Lipophilicity and Electronic Properties

The substituent patterns on aromatic rings critically determine molecular behavior. Below is a comparative analysis of 2-Chloro-4-(2,5-dimethylphenyl)phenol with related compounds:

Compound Name Substituents (Phenyl Ring) Molecular Weight (g/mol) Predicted logP Key Functional Groups
This compound 2,5-dimethyl 232.7 ~4.2 Chloro (C2), hydroxyl (C1)
2-Chloro-4-phenylphenol None 204.65 ~3.5 Chloro (C2), hydroxyl (C1)
N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide 2,5-dimethyl ~323.3* ~3.8* Carboxamide, hydroxyl

*Estimated based on structural analogs.

Research Findings and Mechanistic Hypotheses

Substituent Position and Activity

Evidence from carboxamide derivatives suggests that ortho/para-substituted dimethyl groups (e.g., 2,5-dimethylphenyl) enhance PET inhibition compared to meta-substituted analogs (e.g., 3,5-dimethylphenyl), likely due to favorable spatial alignment in biological targets . For this compound, the chloro group at C2 may similarly stabilize binding via halogen bonding, while the dimethylphenyl moiety enhances hydrophobic interactions.

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